4-chloro-N-(2-((2-methyl-1H-indol-3-yl)thio)ethyl)-3-nitrobenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “4-chloro-N-(2-((2-methyl-1H-indol-3-yl)thio)ethyl)-3-nitrobenzamide” is a complex organic molecule that contains several functional groups. It has an indole group, which is a common structure in many natural products and pharmaceuticals . It also contains a benzamide group, a nitro group, and a thioether linkage.
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the indole ring system, the benzene ring with the nitro and chloro substituents, and the amide linkage. The thioether linkage connects the indole and benzamide parts of the molecule .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the various functional groups present. For example, the nitro group is electron-withdrawing and could make the benzene ring more susceptible to electrophilic aromatic substitution . The amide group could participate in hydrolysis or condensation reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its structure. For example, the presence of the polar amide group and the nitro group could increase its solubility in polar solvents. The aromatic rings could contribute to its UV-visible absorption spectrum .Scientific Research Applications
Crystal Engineering and Molecular Interactions
Research in crystal engineering has explored the interactions between various molecules through hydrogen bonds and halogen bonds. Studies on molecular tapes mediated via strong O–H⋯N hydrogen bonds and weak C–I⋯O interactions in complexes have laid the groundwork for understanding the structural insulation and predictability of cross-pairing interactions involving less polarizable atoms such as bromine and chlorine. These insights are crucial for crystal design and highlight the intricate balance between molecular interactions in the formation of complex structures (Saha, Nangia, & Jaskólski, 2005).
Synthesis and Hypoxic Cell Cytotoxicity
The synthesis and evaluation of regioisomers of novel hypoxia-selective cytotoxins have been a significant area of research. These studies aim to understand the mechanisms behind the selective toxicity of these compounds towards hypoxic cells, potentially leading to advancements in cancer therapy. The exploration of the structure-activity relationships of these compounds under hypoxic conditions provides valuable insights into their therapeutic potential and the factors influencing their selectivity and efficacy (Palmer et al., 1996).
Kinetic Spectrophotometric Determination and Partition Coefficients
The development of kinetic methods for the determination of thiobenzamides and their derivatives has been explored to understand their chemical behaviors and interactions. These methods, based on the catalysis of the oxidation of azide by iodine, are crucial for analyzing thiobenzamides' presence and concentration in various samples, providing a foundation for further research and application in analytical chemistry (Polášek, Kohoutkova, & Waisser, 1988).
Reductive Chemistry and Bioreductive Drugs
The reductive chemistry of bioreductive drugs, particularly those showing selective toxicity for hypoxic cells, is another area of extensive research. Understanding the enzymatic reduction processes and the cytotoxicities of the reduction products is essential for developing more effective cancer treatments. These studies shed light on the potential of certain compounds as novel bioreductive drugs, providing insights into their mechanisms of action and paving the way for the development of new therapeutic agents (Palmer, van Zijl, Denny, & Wilson, 1995).
Mechanism of Action
Target of Action
It is known that indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
Indole derivatives are known to interact with their targets in a variety of ways, often leading to changes in cellular function . For example, some indole derivatives have been shown to inhibit the activity of certain enzymes, leading to a decrease in the production of specific proteins .
Biochemical Pathways
For instance, some indole derivatives have been shown to inhibit the PI3-kinase pathway, which plays a crucial role in cell survival and growth .
Result of Action
For example, some indole derivatives have been shown to induce cell apoptosis, arrest cells in the G2/M phase, and inhibit polymerization of tubulin .
Future Directions
Properties
IUPAC Name |
4-chloro-N-[2-[(2-methyl-1H-indol-3-yl)sulfanyl]ethyl]-3-nitrobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16ClN3O3S/c1-11-17(13-4-2-3-5-15(13)21-11)26-9-8-20-18(23)12-6-7-14(19)16(10-12)22(24)25/h2-7,10,21H,8-9H2,1H3,(H,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AQCZNAGYYXRKPV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N1)SCCNC(=O)C3=CC(=C(C=C3)Cl)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16ClN3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.